2-Chlorotoluene-d7
Overview
Description
2-Chlorotoluene-d7 is a deuterated form of 2-chlorotoluene, where the hydrogen atoms are replaced with deuterium. This compound is a colorless liquid with a molecular weight of 128.67 g/mol and a boiling point of 158-160°C. It is commonly used as a labeled internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) due to its distinct spectroscopic properties.
Mechanism of Action
Target of Action
It’s known that chlorotoluenes, in general, are used as solvents and intermediates in organic chemistry, dye synthesis, pharmaceuticals, and synthetic rubber production . They interact with various substances in these processes.
Mode of Action
It’s known that 2-chlorotoluene can react with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides . It should be noted that it reacts violently with certain substances such as dimethyl sulfoxide .
Biochemical Pathways
It’s known that 2-chlorotoluene can be oxidized with permanganate to produce o-chlorobenzoic acid, which finds use in the manufacturing of various organic compounds . The compound is also utilized in the preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol, which have applications in pharmaceutical and chemical processes . Furthermore, 2-Chlorotoluene serves as a precursor in the synthesis of aryl coupling products through palladium-catalyzed Negishi cross-coupling reactions .
Pharmacokinetics
It’s known that 2-chlorotoluene is a colorless liquid with an aromatic odor, has a density higher than water, and is poorly soluble in water .
Result of Action
It’s known that 2-chlorotoluene can react violently with certain substances such as dimethyl sulfoxide , indicating that it may cause significant changes in the molecular structure of these substances.
Action Environment
The action of 2-Chlorotoluene-d7 can be influenced by various environmental factors. For instance, its solubility in water and reactivity with other substances can affect its action, efficacy, and stability . Furthermore, it’s known that 2-Chlorotoluene is a flammable liquid , indicating that its action can be significantly influenced by the presence of heat or flame.
Biochemical Analysis
Biochemical Properties
2-Chlorotoluene-d7 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many organic compounds . The interaction with these enzymes often leads to the formation of hydroxylated metabolites, which can be further studied to understand the metabolic pathways and the role of this compound in these processes.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compoundFor example, exposure to this compound has been shown to alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting the overall cellular response.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which need to be considered when interpreting experimental results. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects . For example, high doses of this compound have been associated with liver and kidney toxicity in animal studies. Additionally, threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further transformations, such as conjugation with glutathione or other cofactors, facilitating their excretion from the body. The study of these metabolic pathways provides insights into the detoxification processes and the role of this compound in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization is often determined by specific targeting signals or post-translational modifications that direct this compound to these compartments. The subcellular localization can affect the interactions of this compound with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorotoluene-d7 can be synthesized from toluene-d8 and selenium, chlorobis(4-chlorophenyl)(4-methylphenyl)-, (T-4)- (9CI) . The reaction typically involves the use of aluminium trichloride as a catalyst at 20°C for 4 hours . Other Lewis acids can also be used under varying reaction conditions to achieve different yields .
Industrial Production Methods
Industrial production of this compound often involves catalytic chlorination of 2-chlorotoluene with gaseous chlorine over metal chlorides and Lewis acid ionic liquids . The catalytic activities of the metal chlorides for the selective chlorination of 2-chlorotoluene to high-value 2,6-dichlorotoluene are in the order of aluminium trichloride > ferric chloride > zinc chloride .
Chemical Reactions Analysis
Types of Reactions
2-Chlorotoluene-d7 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized with permanganate to produce o-chlorobenzoic acid.
Substitution: It can participate in palladium-catalyzed Negishi cross-coupling reactions to form complex organic molecules with aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Substitution: Palladium catalysts are used in Negishi cross-coupling reactions, while Buchwald-Hartwig amination reactions require palladium catalysts and amines.
Major Products
Oxidation: o-Chlorobenzoic acid.
Substitution: Aryl coupling products and arylamines.
Scientific Research Applications
2-Chlorotoluene-d7 has a wide range of applications in scientific research:
Chemistry: Used as a labeled internal standard in GC-MS for accurate quantification of compounds.
Biology: Employed in metabolic studies to trace the metabolism of 2-chlorotoluene in biological systems.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Acts as a solvent and intermediate in the production of dyes, pharmaceuticals, and synthetic rubber compounds.
Comparison with Similar Compounds
2-Chlorotoluene-d7 is unique due to its deuterated nature, which provides distinct spectroscopic properties for analytical applications. Similar compounds include:
2-Chlorotoluene: A non-deuterated form used as a solvent and intermediate in organic synthesis.
2,6-Dichlorotoluene: A derivative used in the synthesis of pharmaceuticals, pesticides, and dyes.
2-Chlorobenzonitrile: Another chlorinated aromatic compound used in organic synthesis.
Properties
IUPAC Name |
1-chloro-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQPLPBRSHTTG-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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